5-Amino-2-fluoro-4-methylbenzonitrile
Description
5-Amino-2-fluoro-4-methylbenzonitrile (CAS RN: 1426136-04-0) is a substituted benzonitrile derivative with the molecular formula C₈H₇FN₂ and a molar mass of 150.15 g/mol . Its structural features include:
- A cyano group (-C≡N) at position 1.
- A fluoro substituent (-F) at position 2.
- A methyl group (-CH₃) at position 3.
- An amino group (-NH₂) at position 4.
Key physical properties include a predicted density of 1.20±0.1 g/cm³, boiling point of 292.4±35.0 °C, and a pKa of 1.83±0.10, indicating moderate acidity . The compound’s SMILES notation is CC1=CC(=C(C=C1N)C#N)F, and its InChIKey is GPWZGVIWTGDEMY-UHFFFAOYSA-N . It is commercially available with a purity of ≥97% .
Properties
IUPAC Name |
5-amino-2-fluoro-4-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-2-7(9)6(4-10)3-8(5)11/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWZGVIWTGDEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1426136-04-0 | |
| Record name | 5-amino-2-fluoro-4-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-fluoro-4-methylbenzonitrile typically involves the following steps:
Nitration: The starting material, 4-methylbenzonitrile, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactions and the use of automated reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-fluoro-4-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) and copper catalysts are used in various coupling reactions.
Major Products
The major products formed from these reactions include substituted benzonitriles, fluorinated aromatic compounds, and various amino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Amino-2-fluoro-4-methylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-fluoro-4-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its reactivity and binding affinity to various biological targets. The compound can inhibit or activate specific enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Electronic Effects
- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) in 5-amino-2-fluoro-4-nitrobenzotrifluoride decreases electron density, enhancing electrophilic substitution reactivity . Chloro (-Cl) in 4-amino-2-chloro-5-fluorobenzonitrile provides moderate electron withdrawal, increasing polarity .
- Electron-Donating Groups (EDGs): Methyl (-CH₃) in this compound increases hydrophobicity and steric bulk . Methoxy (-OCH₃) in 2-amino-4-chloro-5-methoxybenzonitrile donates electrons via resonance, altering solubility .
Solubility and Reactivity
- The hydroxyl (-OH) group in 4-amino-5-fluoro-2-hydroxybenzonitrile enables hydrogen bonding, improving aqueous solubility compared to non-polar analogs .
- Fluorine (-F) substituents generally enhance metabolic stability and lipophilicity, making fluorinated analogs valuable in medicinal chemistry .
Biological Activity
5-Amino-2-fluoro-4-methylbenzonitrile is an organic compound notable for its unique combination of functional groups, which contribute to its distinct chemical and biological properties. This article explores the biological activity of this compound, emphasizing its potential applications in pharmaceuticals and other fields.
Chemical Structure and Properties
This compound has the molecular formula . Its structure includes:
- An amino group at the 5-position.
- A fluorine atom at the 2-position.
- A methyl group at the 4-position.
This arrangement enhances its reactivity and potential applications in various biological contexts.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can participate in hydrogen bonding and ionic interactions, influencing the function of biological molecules. Additionally, the fluorine atom may enhance lipophilicity, potentially improving cellular uptake and bioavailability.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial and antifungal properties, making it a candidate for further investigation in treating infections.
- Anticancer Potential : The compound's structure suggests potential anticancer activity. It has been explored as a building block for synthesizing more complex molecules that may inhibit cancer cell proliferation.
- JAK Inhibition : As part of ongoing research, this compound has been investigated for its role as a Janus kinase (JAK) inhibitor. JAKs are critical in cytokine signaling pathways, which are involved in immune response regulation. Inhibiting these pathways can be beneficial in treating various immune-related disorders .
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Exhibits potential antimicrobial properties | |
| Anticancer | Possible use in anticancer drug development | |
| JAK Inhibition | Investigated as a selective JAK1 inhibitor |
Clinical Trials and Applications
A notable study involved the compound's application in clinical trials focusing on immune disorders, particularly atopic dermatitis. The compound's ability to modulate immune responses through JAK inhibition was highlighted as a significant therapeutic avenue .
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